Cas no 202197-26-0 (3-chloro-4-[(3-fluorophenyl)methoxy]aniline)
![3-chloro-4-[(3-fluorophenyl)methoxy]aniline structure](https://www.kuujia.com/scimg/cas/202197-26-0x500.png)
3-chloro-4-[(3-fluorophenyl)methoxy]aniline Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-4-((3-fluorobenzyl)oxy)aniline
- 3-Chloro-4-(3-fluorobenzyloxy)phenylamine
- 4-(3-Fluorobenzyloxy)-3-chlorobenzenamine
- 3-Chloro-4-(3-fluorobenzyloxy)aniline
- 3-CHLORO-4-(3-FLUORO-BENZYLOXY)-PHENYLAMINE
- 3-Chloro-4-[(3-fluorobenzyl)oxy]aniline
- 3-chloro-4-[(3-fluorophenyl)methoxy]aniline
- 4-(3-fluorobenzyloxy)-3-chlorobenzenamine hydrochl
- Lapatinib Genotoxic Impurity 1
- 3-Chloro-4-(3-Flurobenzyloxy) Phenylamine (LTB-A)
- 3-chloro-4-{[(3-fluorophenyl)methyl]oxy}aniline
- Benzenamine, 3-chloro-4-[(3-fluorophenyl)methoxy]-
- AYPFEYDGZDPAPE-UHFFFAOYSA-N
- BCP10606
- AMX10155
- (non-labelled)Lapatinib Impurity-d4
- SBB051738
- MF
- CS-0008658
- SB18202
- 4-(3-fluorobenzyloxy)-3-chloro aniline
- 3-chloro-4(m-fluoro-benzyloxy)-aniline
- 3-chloro-4-[(3-fluorophenyl)methoxy]aniline hydrochloride;3-Chloro-4-(3-fluorobenzyloxy)aniline
- SY008144
- DTXSID10427603
- 3-chloro4-(3-fluorobenzyloxy)aniline
- FT-0659411
- 3-choro-4-(m-fluoro-benzyloxy)-aniline
- 202197-26-0
- MFCD06809822
- EC 445-590-4
- AM20060861
- 3-Chloro-4-[(3-fluorophenyl)methoxy]benzenamine
- 3-chloro-4-(3-fluorobenzyloxy)-aniline
- SCHEMBL156718
- 4-(3-fluorobenzyloxy)-3-chloroaniline
- Z239873302
- Q2X82DMR4T
- TS-00798
- AR-527/43363328
- Q-101356
- 3-chloro-4-(3-fluorobenzyloxy)aniline, AldrichCPR
- EN300-31606
- C2874
- 3-chloro-4-(3-fluoro-benzyloxy)aniline
- AKOS008093322
- 3-chloro-4-(m-fluoro-benzyloxy)-aniline
- AC-8505
- A814338
-
- MDL: MFCD14666452
- Inchi: 1S/C13H11ClFNO/c14-12-7-11(16)4-5-13(12)17-8-9-2-1-3-10(15)6-9/h1-7H,8,16H2
- InChI Key: AYPFEYDGZDPAPE-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C(C([H])=C([H])C=1OC([H])([H])C1C([H])=C([H])C([H])=C(C=1[H])F)N([H])[H]
Computed Properties
- Exact Mass: 251.05132g/mol
- Surface Charge: 0
- XLogP3: 3.4
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 3
- Monoisotopic Mass: 251.05132g/mol
- Monoisotopic Mass: 251.05132g/mol
- Topological Polar Surface Area: 35.2Ų
- Heavy Atom Count: 17
- Complexity: 242
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Tautomer Count: nothing
- Surface Charge: 0
Experimental Properties
- Density: 1.306
- Melting Point: 78.0 to 82.0 deg-C
- Boiling Point: 387.9°C at 760 mmHg
- Flash Point: 188.4 °C
- Refractive Index: 1.607
- PSA: 35.25000
- LogP: 4.22150
3-chloro-4-[(3-fluorophenyl)methoxy]aniline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302-H341-H373-H410
- Warning Statement: P201-P202-P260-P264-P270-P273-P280-P301+P312+P330-P308+P313-P391-P405-P501
- Hazardous Material transportation number:3077
- Safety Instruction: H303+H313+H333
- HazardClass:9
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
- PackingGroup:III
3-chloro-4-[(3-fluorophenyl)methoxy]aniline Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-chloro-4-[(3-fluorophenyl)methoxy]aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D404661-100g |
3-Chloro-4-(3-fluorobenzyloxy)aniline |
202197-26-0 | 97% | 100g |
$360 | 2024-06-05 | |
eNovation Chemicals LLC | D404661-1kg |
3-Chloro-4-(3-fluorobenzyloxy)aniline |
202197-26-0 | 97% | 1kg |
$1500 | 2024-06-05 | |
abcr | AB280859-10g |
3-Chloro-4-[(3-fluorobenzyl)oxy]aniline, 95%; . |
202197-26-0 | 95% | 10g |
€86.40 | 2024-06-09 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153579-25g |
3-chloro-4-[(3-fluorophenyl)methoxy]aniline |
202197-26-0 | >98.0% | 25g |
¥220.90 | 2023-09-03 | |
Apollo Scientific | PC5666-5g |
3-Chloro-4-[(3-fluorobenzyl)oxy]aniline |
202197-26-0 | 98+% | 5g |
£15.00 | 2025-02-21 | |
Alichem | A019140337-100g |
3-Chloro-4-((3-fluorobenzyl)oxy)aniline |
202197-26-0 | 98% | 100g |
$692.01 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153579-10g |
3-chloro-4-[(3-fluorophenyl)methoxy]aniline |
202197-26-0 | >98.0% | 10g |
¥94.90 | 2023-09-03 | |
abcr | AB280859-25 g |
3-Chloro-4-[(3-fluorobenzyl)oxy]aniline, 95%; . |
202197-26-0 | 95% | 25g |
€123.60 | 2023-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068537-5g |
3-Chloro-4-((3-fluorobenzyl)oxy)aniline |
202197-26-0 | 98% | 5g |
¥60 | 2023-04-15 | |
Enamine | EN300-31606-1.0g |
3-chloro-4-[(3-fluorophenyl)methoxy]aniline |
202197-26-0 | 95.0% | 1.0g |
$19.0 | 2025-02-20 |
3-chloro-4-[(3-fluorophenyl)methoxy]aniline Related Literature
-
Jennifer L. Woodring,Gautam Patel,Jessey Erath,Ranjan Behera,Patricia J. Lee,Susan E. Leed,Ana Rodriguez,Richard J. Sciotti,Kojo Mensa-Wilmot,Michael P. Pollastri Med. Chem. Commun. 2015 6 339
Additional information on 3-chloro-4-[(3-fluorophenyl)methoxy]aniline
Professional Introduction to 3-chloro-4-[(3-fluorophenyl)methoxy]aniline (CAS No. 202197-26-0)
3-chloro-4-[(3-fluorophenyl)methoxy]aniline, with the chemical identifier CAS No. 202197-26-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic amines, which have been extensively studied for their potential biological activities. The structural features of this molecule, particularly the presence of both chloro and fluoro substituents, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active agents.
The< strong>3-chloro-4-[(3-fluorophenyl)methoxy]aniline molecule exhibits a distinct arrangement of functional groups that enhances its utility in drug development. The chloro group at the 3-position and the methoxyphenyl group at the 4-position create a scaffold that is conducive to further chemical modifications. These modifications are crucial for tailoring the compound's pharmacokinetic and pharmacodynamic properties, ultimately leading to more effective therapeutic interventions.
In recent years, there has been growing interest in the development of novel compounds that target specific biological pathways associated with various diseases. The< strong>3-chloro-4-[(3-fluorophenyl)methoxy]aniline has emerged as a promising candidate in this context. Its structural motif is reminiscent of several known bioactive molecules, suggesting that it may possess similar or even enhanced biological activities. Preliminary studies have indicated that this compound exhibits potential in modulating enzymes and receptors involved in inflammatory responses, making it a candidate for further investigation in therapeutic applications.
The< strong>CAS No. 202197-26-0 compound's fluorine substituent is particularly noteworthy, as fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to influence metabolic stability and binding affinity. The presence of a fluoro group at the para position relative to the methoxy group in< strong>3-chloro-4-[(3-fluorophenyl)methoxy]aniline enhances its lipophilicity and interaction with biological targets, which are critical factors in drug design.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. Virtual screening techniques have been employed to identify potential binding interactions between< strong>3-chloro-4-[(3-fluorophenyl)methoxy]aniline and various protein targets. These studies have revealed promising leads for further experimental validation, highlighting the compound's potential as a starting point for drug discovery efforts.
The synthesis of< strong>3-chloro-4-[(3-fluorophenyl)methoxy]aniline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The chlorination step is particularly critical, as it introduces the electron-withdrawing nature necessary for subsequent functionalization. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been explored to enhance the efficiency of these transformations.
In conclusion, 3-chloro-4-[(3-fluorophenyl)methoxy]aniline (CAS No. 202197-26-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated potential in modulating biological pathways make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, its role in drug development is expected to expand, offering hope for innovative treatments across various medical conditions.
202197-26-0 (3-chloro-4-[(3-fluorophenyl)methoxy]aniline) Related Products
- 20012-63-9(2-(benzyloxy)aniline)
- 117113-98-1(4-(4-Fluorobenzyloxy)benzyl alcohol)
- 1331-53-9([1,1'-Biphenyl]-4,4'-diamine,ar,ar'-dimethoxy-)
- 1142-18-3(Benzenamine,N-methyl-4-(phenylmethoxy)-)
- 178993-28-7(2-Ethoxy-4-fluoroaniline)
- 1484-26-0(3-(benzyloxy)aniline)
- 82780-77-6(2-(benzyloxy)-5-methoxyaniline)
- 70627-52-0(4-Benzyloxybenzylidene 4-Fluoroaniline)
- 50528-73-9(4-Benzyloxyphenyl isocyanate)
- 6373-46-2(4-(benzyloxy)aniline)
